molecular formula C19H19N5O2 B1194506 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one CAS No. 129799-93-5

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one

Cat. No. B1194506
M. Wt: 349.4 g/mol
InChI Key: MVQHDTIAGNSFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one, also known as 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one, is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

5-tert-butyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-19(2,3)24-13-7-5-4-6-12(13)23-10-20-14(15(23)18(24)25)16-21-17(26-22-16)11-8-9-11/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQHDTIAGNSFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156242
Record name U 82249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1,1-dimethylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one

CAS RN

129799-93-5
Record name U 82249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129799935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 82249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5-tert-butyl-4,5-dihydro-4-oxo-imidazo[1,5-a]quinoxaline-3-carboxylate, m.p. 289°-290° C. by reaction between ethyl isocyanoacetate and 1-tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline
Name
Ethyl 5-tert-butyl-4,5-dihydro-4-oxo-imidazo[1,5-a]quinoxaline-3-carboxylate
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